molecular formula C16H16O2 B11870617 Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate CAS No. 61508-73-4

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate

Cat. No.: B11870617
CAS No.: 61508-73-4
M. Wt: 240.30 g/mol
InChI Key: BLUMUIPFEAADRO-UHFFFAOYSA-N
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Description

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate: is an organic compound with a complex structure that includes a cyclopropane ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable naphthalene derivative. One common method is the reaction of 6-methylnaphthalene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. It may also serve as a model compound for understanding the metabolism of similar structures in living organisms .

Medicine

The compound’s structure can be modified to create analogs with specific biological activities, such as anti-inflammatory or anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The naphthalene moiety may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a naphthalene moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

61508-73-4

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C16H16O2/c1-11-3-4-13-10-14(6-5-12(13)9-11)16(7-8-16)15(17)18-2/h3-6,9-10H,7-8H2,1-2H3

InChI Key

BLUMUIPFEAADRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3(CC3)C(=O)OC

Origin of Product

United States

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